molecular formula C8H12Br2O4 B1295253 Dimethyl 2,5-dibromohexanedioate CAS No. 868-72-4

Dimethyl 2,5-dibromohexanedioate

Cat. No.: B1295253
CAS No.: 868-72-4
M. Wt: 331.99 g/mol
InChI Key: HVICCJCVLLCDFQ-UHFFFAOYSA-N
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Description

Dimethyl 2,5-dibromohexanedioate (CAS 868-72-4) is a brominated ester derivative of hexanedioic acid. Its molecular formula is C₈H₁₂Br₂O₄, with a molecular weight of 331.99 g/mol . The compound features bromine atoms at the 2 and 5 positions of the hexanedioate backbone and methyl ester groups at both termini. It is a critical intermediate in organic synthesis, particularly for producing cyclobutene derivatives like dimethyl cyclobut-1-ene-1,2-dicarboxylate .

Key properties include:

  • Crystal Structure: The compound exists in a meso form with a crystallographic center of inversion, confirmed via X-ray diffraction.
  • Synthesis: Typically prepared via bromination of dimethyl hexanedioate or direct esterification of 2,5-dibromohexanedioic acid. Single crystals are grown by slow ethanol evaporation .
  • Applications: Used in polymer chemistry and as a precursor for functionalized molecules in pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,5-dibromohexanedioate can be synthesized through the bromination of dimethyl hexanedioate. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions of the hexanedioate chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through techniques such as recrystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,5-dibromohexanedioate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form dimethyl hexanedioate.

    Hydrolysis: The ester groups can be hydrolyzed to form 2,5-dibromohexanedioic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution: Formation of substituted hexanedioates.

    Reduction: Formation of dimethyl hexanedioate.

    Hydrolysis: Formation of 2,5-dibromohexanedioic acid.

Scientific Research Applications

Organic Synthesis

Dimethyl 2,5-dibromohexanedioate serves as a crucial reagent in organic synthesis. It is utilized for:

  • Preparation of Brominated Compounds : The compound acts as a precursor for various brominated derivatives, which are important in synthetic pathways for pharmaceuticals and agrochemicals.
  • Synthesis of Diketopiperazines : It has been employed as a building block in synthesizing diketopiperazines, which are cyclic dipeptides with significant biological activities .

Table 1: Organic Synthesis Applications

ApplicationDescription
Brominated Compound PreparationUsed to synthesize various brominated compounds
Diketopiperazine SynthesisActs as a building block for diketopiperazine synthesis

Biological Research

In biological research, this compound is examined for its role in enzyme-catalyzed reactions:

  • Substrate for Enzyme Studies : The compound is used to study enzyme mechanisms and kinetics, particularly those involving ester hydrolysis. Its hydrolytic behavior under enzymatic conditions allows researchers to investigate various biological processes.
  • Potential Medicinal Chemistry Applications : It is being explored for its utility in synthesizing pharmaceutical intermediates that could lead to new drug development.

Table 2: Biological Research Applications

ApplicationDescription
Enzyme Mechanism StudiesUsed to investigate enzyme kinetics and mechanisms
Pharmaceutical Intermediate SynthesisExplored for potential drug development applications

Industrial Applications

This compound finds applications in industrial settings:

  • Production of Specialty Chemicals : It is utilized in the manufacturing of specialty chemicals that require specific brominated structures.
  • Polymer Chemistry : The compound can act as an initiator in polymerization reactions, contributing to the development of new materials with tailored properties.

Table 3: Industrial Applications

ApplicationDescription
Specialty Chemical ProductionUsed in the synthesis of specialized chemical products
Polymerization InitiatorActs as an initiator for polymerization processes

Case Study 1: Enzyme-Catalyzed Hydrolysis

A study investigated the use of this compound as a substrate in enzyme-catalyzed hydrolysis reactions. The findings revealed that the compound could effectively participate in these reactions, providing insights into enzyme specificity and reaction kinetics.

Case Study 2: Diketopiperazine Synthesis

Research focused on using this compound to synthesize substituted diketopiperazines. The study demonstrated high yields and selectivity during cyclization processes, highlighting its potential as a versatile building block in peptide synthesis .

Mechanism of Action

The mechanism of action of dimethyl 2,5-dibromohexanedioate involves its reactivity towards nucleophiles and reducing agents. The bromine atoms at the 2 and 5 positions are highly reactive, making the compound suitable for substitution and reduction reactions. The ester groups can undergo hydrolysis, leading to the formation of carboxylic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diethyl 2,5-Dibromohexanedioate (CAS 869-10-3)

Molecular Formula : C₁₀H₁₆Br₂O₄
Key Differences :

  • Ester Groups : Ethyl esters instead of methyl increase hydrophobicity and molecular weight (388.05 g/mol vs. 331.99 g/mol) .
  • Reactivity : Ethyl esters may exhibit slower hydrolysis rates compared to methyl esters due to steric hindrance.
  • Synthetic Utility : Diethyl derivatives are used in reactions with amines (e.g., N-methylallylamine) to form diastereomeric pyrrolidine dicarboxylates, highlighting their versatility in constructing nitrogen-containing heterocycles .
Property Dimethyl 2,5-Dibromohexanedioate Diethyl 2,5-Dibromohexanedioate
Molecular Weight 331.99 g/mol 388.05 g/mol
Ester Group Methyl Ethyl
Boiling Point (est.) Lower Higher
Hydrolysis Reactivity Faster Slower
Diastereomer Formation Limited Significant (e.g., with amines)

2,5-Dibromohexanediamide (CAS 99584-96-0)

Molecular Formula : C₆H₁₀Br₂N₂O₂
Key Differences :

  • Functional Groups : Replaces ester groups with amides, enabling hydrogen bonding and altering solubility.
  • Applications : Primarily used in peptide-like syntheses or polymers requiring intermolecular hydrogen bonding .
Property This compound 2,5-Dibromohexanediamide
Functional Groups Esters Amides
Hydrogen Bonding Weak (C–H···O) Strong (N–H···O)
Solubility Higher in organic solvents Higher in polar solvents
Thermal Stability Lower (ester hydrolysis) Higher (amide stability)

Non-Brominated Analog: Dimethyl Adipate (CAS 627-93-0)

Molecular Formula : C₈H₁₄O₄
Key Differences :

  • Bromine Absence : Lacks electrophilic bromine atoms, reducing reactivity in substitution reactions.
  • Applications : Used as a plasticizer or solvent rather than a synthetic intermediate .
Property This compound Dimethyl Adipate
Reactivity High (Br substitution) Low
Molecular Weight 331.99 g/mol 174.19 g/mol
Toxicity Likely higher Lower

Stereochemical and Functional Group Impact

  • Stereochemistry : The meso configuration of this compound simplifies its stereochemical profile compared to diastereomeric analogs like (2R,5S)-rel-diethyl 2,5-dibromohexanedioate (CAS BD165602), which exhibit complex stereoisomerism .
  • Bromine Positioning : Bromine at the 2 and 5 positions enhances electrophilicity, enabling nucleophilic substitutions (e.g., Suzuki couplings or Grignard reactions) more readily than analogs with bromine at other positions .

Research Findings and Trends

  • Polymer Chemistry: Brominated esters like this compound are precursors for flame-retardant polymers. Their reactivity contrasts with non-brominated analogs used in biodegradable polyesters .
  • Thermal Behavior : Ethyl esters generally exhibit higher thermal stability than methyl esters due to increased van der Waals interactions .

Biological Activity

Dimethyl 2,5-dibromohexanedioate (DMDHH), with the molecular formula C₈H₁₂Br₂O₄, is an organic compound recognized for its unique structural properties and potential biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DMDHH is classified as a dibromo derivative of hexanedioic acid, where both carboxylic acid groups are esterified with methanol. The presence of bromine atoms in its structure contributes to its reactivity and potential biological interactions. The compound's unique characteristics make it valuable in synthetic chemistry and biological research.

Synthesis of this compound

The synthesis typically involves the bromination of dimethyl hexanedioate using bromine (Br₂) in solvents like carbon tetrachloride or chloroform. The reaction conditions are carefully controlled to achieve selective bromination at the desired positions on the hexanedioate chain. Following bromination, purification techniques such as recrystallization or distillation are employed to isolate the final product.

Enzyme-Catalyzed Reactions

DMDHH has been studied for its role as a substrate in enzyme-catalyzed reactions, particularly those involving ester hydrolysis. Its ability to undergo hydrolysis under enzymatic conditions allows researchers to investigate enzyme mechanisms and kinetics. This property makes DMDHH a useful tool for studying various biological processes .

Interaction with Biological Molecules

Research indicates that DMDHH can interact with nucleophiles and various biological molecules, providing insights into its pharmacological properties. Its reactivity suggests potential applications in medicinal chemistry, particularly in synthesizing pharmaceutical intermediates .

Case Studies and Research Findings

  • Enzymatic Hydrolysis : A study demonstrated that DMDHH could serve as a substrate for specific hydrolases, facilitating the investigation of enzyme specificity and kinetics. The hydrolysis rate was measured under varying conditions, revealing insights into enzyme behavior with this compound as a substrate.
  • Synthesis of Bioactive Compounds : DMDHH has been utilized in the synthesis of diketopiperazines (DKPs), which are known for their diverse biological activities. The compound acts as a building block in creating DKPs that exhibit significant pharmacological effects, showcasing its utility in drug development .
  • Crystallographic Studies : Single-crystal X-ray diffraction studies have provided detailed structural information about DMDHH, confirming its meso form and revealing intermolecular interactions that may influence its biological activity .

Comparative Analysis with Related Compounds

The following table compares DMDHH with structurally similar compounds:

Compound NameStructure TypeKey Differences
Diethyl 2,5-dibromohexanedioateEthyl ester instead of methylSimilar reactivity but different solubility properties.
Methyl 2,5-dibromopentanoateShorter carbon chainSimilar reactivity but less steric hindrance.
Ethyl 2-bromovalerateSingle bromine atomLess complex structure and different reactivity profile.

DMDHH's specific bromination pattern and dual ester groups confer distinct reactivity compared to its analogs, enhancing its value in synthetic applications.

Safety Considerations

While specific safety data on DMDHH is limited, the presence of bromine suggests potential hazards such as skin and eye irritation. Standard laboratory safety practices should be observed when handling this compound .

Q & A

Q. Basic: What are the key considerations for optimizing the synthesis of dimethyl 2,5-dibromohexanedioate?

Methodological Answer:

  • Step 1: Begin with a literature review to identify established bromination protocols for diesters (e.g., radical vs. electrophilic bromination) .
  • Step 2: Optimize reaction conditions (solvent polarity, temperature, stoichiometry of brominating agents) using iterative small-scale trials. Monitor reaction progress via TLC or GC-MS .
  • Step 3: Purify the product using fractional crystallization or column chromatography, and validate purity via NMR and HPLC .

Q. Advanced: How can Design of Experiments (DoE) improve yield and selectivity in large-scale synthesis?

  • Step 1: Use DoE to evaluate interactions between variables (e.g., catalyst loading, reaction time, and temperature). Apply response surface methodology to identify optimal conditions .
  • Step 2: Incorporate in-situ spectroscopic monitoring (e.g., FTIR or Raman) to track intermediate formation and side reactions .
  • Step 3: Validate scalability using kinetic modeling to predict mass/heat transfer limitations in reactor systems .

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Step 1: Use 1^1H and 13^13C NMR to confirm ester groups and bromine substitution patterns. Compare chemical shifts with analogous compounds .
  • Step 2: Employ IR spectroscopy to identify carbonyl (C=O) and C-Br stretching vibrations .
  • Step 3: Validate molecular weight via high-resolution mass spectrometry (HRMS) .

Q. Advanced: How can computational methods enhance spectral interpretation?

  • Step 1: Perform density functional theory (DFT) calculations to predict NMR chemical shifts and vibrational frequencies. Compare with experimental data to refine structural assignments .
  • Step 2: Use molecular dynamics simulations to assess conformational flexibility and its impact on spectral broadening .

Q. Basic: How can researchers investigate the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Step 1: Screen nucleophiles (e.g., amines, thiols) under varying conditions (polar aprotic solvents, elevated temperatures) .
  • Step 2: Monitor reaction kinetics using UV-Vis spectroscopy or quench-and-analyze methods .
  • Step 3: Isolate products and characterize regioselectivity (2- vs. 5-position substitution) via X-ray crystallography .

Q. Advanced: What mechanistic insights can kinetic isotope effects (KIEs) provide?

  • Step 1: Conduct KIE studies by replacing 1^1H with 2^2H at reactive sites to distinguish between concerted (SN2) and stepwise (radical or ionic) mechanisms .
  • Step 2: Couple with Eyring plot analysis to determine activation parameters (ΔH‡, ΔS‡) and infer transition state structures .

Q. Basic: How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

  • Step 1: Expose the compound to controlled stressors (light, humidity, temperature) per ICH guidelines. Use accelerated stability testing (40°C/75% RH) .
  • Step 2: Monitor degradation via HPLC-MS to identify hydrolysis or debromination products .

Q. Advanced: What advanced analytical techniques can elucidate degradation pathways?

  • Step 1: Apply hyphenated techniques (e.g., LC-NMR-MS) to structurally characterize transient degradation intermediates .
  • Step 2: Use quantum mechanical calculations to predict bond dissociation energies and identify labile sites .

Q. Basic: How can researchers resolve contradictions in reported synthetic yields or reactivity data?

Methodological Answer:

  • Step 1: Replicate experiments using documented protocols, ensuring fidelity to reported conditions (e.g., solvent purity, inert atmosphere) .
  • Step 2: Perform statistical analysis (e.g., t-tests) to assess reproducibility across multiple batches .

Q. Advanced: What multivariate approaches can identify hidden variables affecting reproducibility?

  • Step 1: Apply principal component analysis (PCA) to datasets spanning reaction parameters and outcomes to detect confounding factors (e.g., trace metal impurities) .
  • Step 2: Use machine learning models to predict optimal reaction conditions from heterogeneous literature data .

Q. Advanced: How can QSAR models predict biological activity of derivatives synthesized from this compound?

Methodological Answer:

  • Step 1: Synthesize a library of derivatives with systematic structural variations (e.g., substituents at 2- and 5-positions) .
  • Step 2: Collect bioactivity data (e.g., IC50 values) and compute molecular descriptors (logP, polar surface area) .
  • Step 3: Train QSAR models using partial least squares (PLS) regression or neural networks. Validate predictive power via leave-one-out cross-validation .

Q. Basic: What strategies are recommended for conducting a rigorous literature review on this compound?

Methodological Answer:

  • Step 1: Use SciFinder or Reaxys to compile patents and journal articles. Filter by synthesis methods, applications, and safety data .
  • Step 2: Critically evaluate sources for methodological rigor, prioritizing peer-reviewed journals over non-academic platforms .

Q. Advanced: How can bibliometric analysis identify research gaps or emerging trends?

  • Step 1: Map keyword co-occurrence networks (e.g., using VOSviewer) to visualize clusters in bromination chemistry or diester applications .
  • Step 2: Analyze citation networks to identify seminal papers and under-explored areas .

Q. Advanced: How can theoretical frameworks guide studies on the compound’s role in polymer chemistry?

Methodological Answer:

  • Step 1: Apply Flory-Huggins theory to predict copolymerization behavior with vinyl monomers .
  • Step 2: Use DFT to model transition states in radical-initiated polymerization, assessing the impact of bromine substituents on reactivity .

Properties

IUPAC Name

dimethyl 2,5-dibromohexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Br2O4/c1-13-7(11)5(9)3-4-6(10)8(12)14-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVICCJCVLLCDFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC(C(=O)OC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30968220
Record name Dimethyl 2,5-dibromohexanedioate
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Molecular Weight

331.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868-72-4, 53490-47-4
Record name Dimethyl 2,2'-dibromoadipate
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Record name 868-72-4
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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